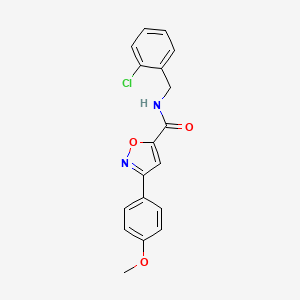![molecular formula C16H18N2O2S2 B4649286 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4649286.png)
4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide
Übersicht
Beschreibung
4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has gained significant attention in the field of scientific research. EMT is a potent inhibitor of tumor growth and has been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide involves the inhibition of the enzyme thioredoxin reductase, which plays a critical role in the regulation of cellular redox balance. By inhibiting this enzyme, 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide disrupts the redox balance in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix and play a critical role in tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide in lab experiments is its potency as an inhibitor of tumor growth. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide is also highly reactive and can be difficult to handle, requiring special precautions to ensure safety.
Zukünftige Richtungen
There are a number of future directions for research on 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide. One area of interest is the development of new analogs of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide that may have improved potency and selectivity for cancer cells. Another area of interest is the development of combination therapies that may enhance the effectiveness of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide in cancer treatment. Finally, there is interest in exploring the potential use of 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide in other disease areas, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide is a potent inhibitor of tumor growth that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of thioredoxin reductase, leading to oxidative stress and ultimately cell death. 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has a number of biochemical and physiological effects, including the inhibition of angiogenesis and matrix metalloproteinases. While 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has some limitations in lab experiments, it remains a promising area of research for the development of new cancer treatments.
Wissenschaftliche Forschungsanwendungen
4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, lung, prostate, and colon cancer cells. 4-ethyl-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-ethyl-5-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-3-12-10(2)22-16(14(12)15(17)20)18-13(19)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPGRWAKBDREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-ethoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4649207.png)


![N-[2-(acetylamino)phenyl]-2-(4-bromo-2-chlorophenoxy)acetamide](/img/structure/B4649221.png)
![1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4649223.png)
![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B4649228.png)

![5-tert-butyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4649243.png)
![4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4649249.png)
![2-[4-(aminocarbonyl)benzoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4649260.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-fluorophenyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B4649263.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4649269.png)
![3-[(3-bromobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4649277.png)
![N-[3-(acetylamino)phenyl]-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetamide](/img/structure/B4649295.png)